

spectral data for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

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Compound of Interest

Compound Name: 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

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Technical Guide: 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and applications of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** (CAS No. 83883-26-5). This bifunctional molecule is a key component in the development of advanced materials, particularly in the field of liquid crystals and specialty polymers.

Spectral Data

While a definitive, published, and fully assigned experimental spectrum for **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** is not readily available in the public domain, the following tables outline the expected characteristic signals for its ^1H NMR, ^{13}C NMR, and IR spectra. These are based on established values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~11-13	Singlet (broad)	1H	-COOH
~8.0-8.2	Doublet	2H	Aromatic C-H (ortho to -COOH)
~6.9-7.1	Doublet	2H	Aromatic C-H (ortho to -O-)
~6.4	Doublet of doublets	1H	Acrylate CH=CH ₂
~6.1	Doublet of doublets	1H	Acrylate CH=CH ₂ (trans)
~5.8	Doublet of doublets	1H	Acrylate CH=CH ₂ (cis)
~4.2	Triplet	2H	-O-CH ₂ - (Acrylate ester)
~4.0	Triplet	2H	-O-CH ₂ - (Aromatic ether)
~1.8	Multiplet	2H	-O-CH ₂ -CH ₂ -
~1.7	Multiplet	2H	-O-CH ₂ -CH ₂ -
~1.4-1.6	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~172-174	C=O (Carboxylic acid)
~166	C=O (Acrylate ester)
~162	Aromatic C-O
~132	Aromatic C-H (ortho to -COOH)
~131	Acrylate -CH=
~128	Acrylate =CH ₂
~123	Aromatic C-COOH
~114	Aromatic C-H (ortho to -O-)
~68	-O-CH ₂ - (Aromatic ether)
~64	-O-CH ₂ - (Acrylate ester)
~29	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
~28	-O-CH ₂ -CH ₂ -
~26	-O-CH ₂ -CH ₂ -
~25	-CH ₂ -CH ₂ -CH ₂ -O-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~2500-3300	Broad	Carboxylic Acid O-H	Stretching
~3030-3080	Medium	Aromatic C-H	Stretching
~2850-2960	Medium-Strong	Aliphatic C-H	Stretching
~1720	Strong	Acrylate C=O	Stretching
~1680-1700	Strong	Carboxylic Acid C=O	Stretching
~1635	Medium	Alkene C=C	Stretching
~1600, ~1500	Medium	Aromatic C=C	Stretching
~1210-1320	Strong	Carboxylic Acid C-O	Stretching
~1170	Strong	Ester C-O	Stretching

Experimental Protocols: Synthesis

Two primary methods for the synthesis of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** have been reported.

Method 1: Fischer Esterification

This method involves the direct esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid.^[1]

Materials:

- 4-(6-hydroxyhexyloxy)benzoic acid
- Acrylic acid
- p-Toluenesulfonic acid (catalyst)
- Hydroquinone (polymerization inhibitor)
- Benzene (solvent)

- Ethyl acetate
- Magnesium sulfate
- Isopropyl alcohol

Procedure:

- A mixture of 4-(6-hydroxyhexyloxy)benzoic acid (14.0 g, 58.8 mmol), acrylic acid (36.0 g, 500 mmol), p-toluenesulfonic acid (2.00 g, 11.7 mmol), and hydroquinone (1.20 g, 11.8 mmol) is dissolved in benzene.
- The solution is refluxed for approximately 12 hours using a Dean-Stark apparatus to remove the water formed during the reaction.
- After the reaction is complete, the benzene is removed under reduced pressure.
- The remaining residue is dissolved in 300 mL of ethyl acetate.
- The ethyl acetate solution is washed repeatedly with distilled water until the aqueous layer is no longer acidic (to remove excess acrylic acid).
- The organic layer is dried over anhydrous magnesium sulfate.
- The ethyl acetate is removed by distillation under reduced pressure.
- The crude product is recrystallized from isopropyl alcohol to yield **4-((6-(Acryloyloxy)hexyloxy)benzoic acid** as a white solid.^[1]

Method 2: Oxidation of Aldehyde

This alternative synthesis starts from 4-(6'-acryloyloxyhexyloxy)benzaldehyde.

Materials:

- 4-(6'-acryloyloxyhexyloxy)benzaldehyde
- tertiary-Butyl alcohol

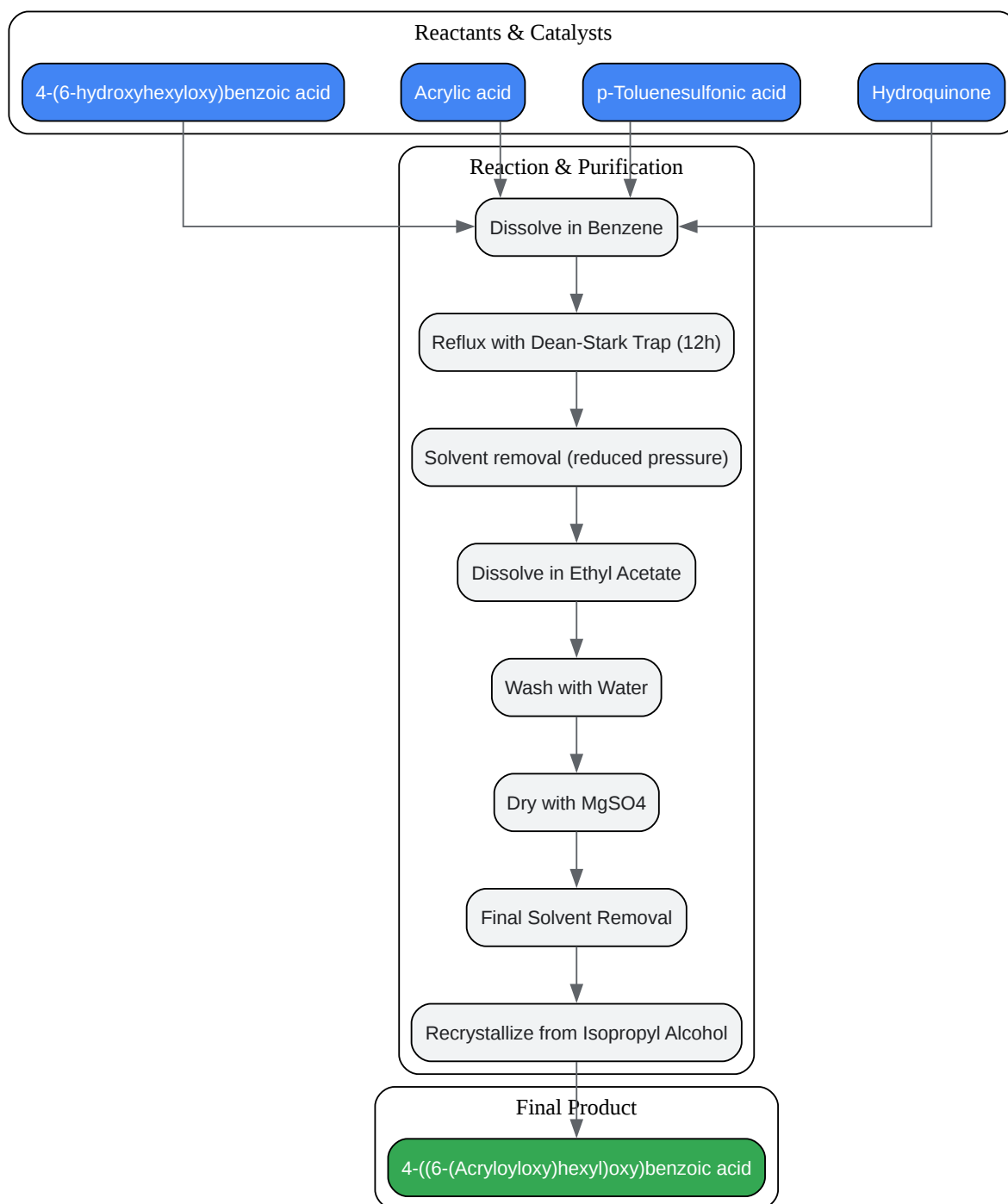
- 2-Methyl-2-butene
- Sodium chlorite
- Sodium phosphate, monobasic monohydrate
- Diethyl ether
- 4N Hydrochloric acid
- Ethanol

Procedure:

- In a 2-liter three-necked round-bottomed flask, 4-(6'-acryloyloxyhexyloxy)benzaldehyde (22 grams, 0.1 mole), tertiary-butyl alcohol (500 mL), and 2-methyl-2-butene (232 grams, 3 moles) are combined and stirred at room temperature.
- A solution of sodium chlorite (65 grams, 0.7 mole) and sodium phosphate, monobasic monohydrate (75 grams, 0.5 mole) in 300 mL of water is added to the reaction mixture over a period of two hours.
- The mixture is stirred for 12 hours at ambient temperature.
- The organic solvents are removed using a rotary evaporator.
- The residue is dissolved in 500 mL of diethyl ether.
- The mixture is acidified to a pH of approximately 2 by adding 4N HCl.
- The organic layer is separated and processed.
- The resulting residue is recrystallized from ethanol to yield the final product.

Visualizations

Synthesis Workflow: Fischer Esterification



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Caption: Workflow for the synthesis of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** via Fischer Esterification.

Role in Advanced Materials

This molecule is a quintessential building block for side-chain liquid crystal polymers. Its structure is designed to impart specific properties to the resulting polymer.

Caption: The molecular components of the title compound and their roles in forming advanced polymers.

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References

- 1. 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | 83883-26-5 [chemicalbook.com]
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Phone: (601) 213-4426

Email: info@benchchem.com